![molecular formula C16H22N2O3 B4533017 N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4533017.png)

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions, as demonstrated by Younes et al. (2020), who synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamides through such a method. This approach could be analogous to synthesizing the compound , highlighting a potential pathway for its creation (Younes et al., 2020).

Molecular Structure Analysis

Investigations into the molecular structure of benzamide derivatives reveal significant details through methods such as X-ray crystallography. For instance, the study by Demir et al. (2016) provided insights into the molecular structure analysis of a benzamide compound using X-ray diffraction alongside spectral IR, NMR, and UV-Vis investigations (Demir et al., 2016).

Chemical Reactions and Properties

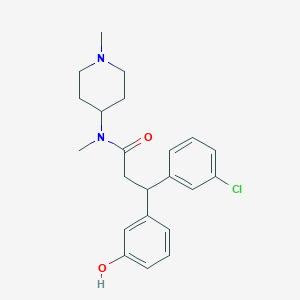

Benzamide derivatives participate in various chemical reactions, with their reactivity being influenced by their molecular structure. For example, the synthesis and neuroleptic activity of certain benzamides, as explored by Sumio et al. (1981), demonstrate how structural modifications can enhance activity, suggesting potential chemical reactions and properties of similar compounds (Sumio et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for understanding their behavior in different environments. Adam et al. (2016) characterized a benzamide compound through elemental analysis, X-ray crystallography, and spectroscopic techniques, providing a foundation for analyzing the physical properties of related compounds (Adam et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and stability, can be inferred from studies on similar molecules. The work by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides illustrates how modifications impact chemical properties and activity, which can be relevant for understanding the chemical properties of the compound (Morgan et al., 1990).

Applications De Recherche Scientifique

Neuroleptic Activity

Research on benzamides, including compounds structurally related to N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, has shown potential neuroleptic (antipsychotic) activity. For instance, studies have synthesized and evaluated the inhibitory effects of similar benzamides on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity. These studies suggest that certain benzamides could be potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Colorimetric Sensing of Fluoride Anions

Benzamide derivatives have been explored for their colorimetric sensing capabilities, particularly for the detection of fluoride anions. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited significant changes in color in response to fluoride ions, demonstrating potential for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).

Metal Complexation for Novel Materials

The ability of benzamide compounds to form complexes with metals like rhenium and technetium has been studied, leading to the synthesis of novel materials with potential applications in imaging and catalysis. These complexes demonstrate unique structural and bonding features, making them subjects of interest for further exploration in material science (Nguyen Hung Huy et al., 2008).

Antibacterial and Antifungal Activities

Research into benzamide-based compounds has also uncovered their potential antibacterial and antifungal properties. Certain derivatives have been synthesized and evaluated for their efficacy against various microbial strains, showing promise as leads for new antimicrobial agents (Farook Adam et al., 2016).

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-3-(2-methylprop-2-enoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-10(2)9-21-13-7-5-6-12(8-13)16(20)18-14(11(3)4)15(17)19/h5-8,11,14H,1,9H2,2-4H3,(H2,17,19)(H,18,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVJCQWTSTVOLK-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CC(=CC=C1)OCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CC(=CC=C1)OCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine](/img/structure/B4532939.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B4532943.png)

![(3S*,4S*)-4-(4-fluorophenyl)-1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-3-ol](/img/structure/B4532950.png)

![[2-(4-{[3-(cyclohexylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]amine trifluoroacetate](/img/structure/B4532980.png)

![N,N-dimethyl-N'-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-N'-(tetrahydrofuran-2-ylmethyl)ethane-1,2-diamine](/img/structure/B4532983.png)

![2-methyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4532989.png)

![N-({5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-2-ethyl-3-furyl}methyl)-N-ethylethanamine dihydrochloride](/img/structure/B4532991.png)

![5-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4533002.png)

![6-methyl-5-{5-[(2S)-1-methyl-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4533009.png)

![(5-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B4533015.png)

![4-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]-1-(3-methoxyphenyl)piperazin-2-one](/img/structure/B4533021.png)

![1-(cyclopropylmethyl)-2-oxo-3-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B4533024.png)